What is Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate
What is Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate
An In-Depth Technical Guide to Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate
Executive Summary
Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate, a key heterocyclic building block, has emerged as a compound of significant interest for the pharmaceutical and life sciences industries. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications. As a bifunctional molecule featuring a protected azetidine nitrogen and a secondary amine, it serves as a versatile scaffold for introducing the unique three-dimensional geometry of the azetidine ring into drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.
The Azetidine Scaffold: A Privileged Structure in Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, is considered a "privileged scaffold" in modern medicinal chemistry.[1] Its growing prominence stems from the unique structural and physicochemical properties it imparts to molecules:
-
Structural Rigidity: The inherent ring strain of the azetidine core restricts conformational flexibility. This allows for precise spatial orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2]
-
Improved Physicochemical Properties: Compared to more common saturated heterocycles like pyrrolidine or piperidine, azetidines often improve aqueous solubility and reduce lipophilicity, which are desirable attributes for drug candidates.[3]
-
Metabolic Stability: The compact, strained ring can be more resistant to metabolic degradation at certain positions, potentially improving the pharmacokinetic profile of a compound.[3]
-
Novel Chemical Space: As a bioisostere for other cyclic and acyclic motifs, the azetidine ring provides novel exit vectors and allows chemists to explore previously inaccessible chemical space.[3]
These factors have led to the incorporation of azetidine derivatives in compounds targeting a wide array of diseases, including cancer, infectious diseases, and central nervous system disorders.[3][4]
Physicochemical and Structural Properties
Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is a stable, synthetically accessible intermediate. Its key properties are summarized below.
| Property | Value | Source |
| CAS Number | 454703-20-9 | [5][6] |
| Molecular Formula | C₉H₁₈N₂O₂ | [6] |
| Molecular Weight | 186.25 g/mol | [6] |
| Synonyms | 1-Boc-3-((methylamino)methyl)azetidine, 1-tert-Butoxycarbonyl-3-(methylaminomethyl)azetidine | [6] |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | [6] |
| LogP (Calculated) | 0.8251 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Rotatable Bonds | 1 | [6] |
Chemical Structure
The structure features a central azetidine ring protected at the 1-position with a tert-butoxycarbonyl (Boc) group and substituted at the 3-position with a methylaminomethyl side chain.
Synthesis and Purification
A robust and common synthetic route to this class of compounds is the reductive amination of a ketone precursor. The following protocol describes a representative synthesis starting from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate (1-Boc-3-azetidinone).
Synthetic Workflow Diagram
Experimental Protocol: Reductive Amination
This protocol is based on standard procedures for reductive amination, a cornerstone reaction in medicinal chemistry. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is deliberate; it is a mild and selective reducing agent that is effective for forming amines from ketones and does not reduce the Boc-protecting group's carbonyl.
Materials:
-
Tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq)[7]
-
Methylamine solution (e.g., 2.0 M in THF) (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., DCM/Methanol gradient)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) and dissolve in anhydrous DCM.
-
Imine Formation: Add the methylamine solution (1.2 eq) to the flask. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. The progress can be monitored by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature remains low. Causality: Portion-wise addition controls the exothermic nature of the reduction and prevents side reactions.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the starting material is consumed as indicated by TLC/LC-MS analysis.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure title compound.
Spectroscopic and Analytical Characterization
Confirmation of the product's identity and purity is achieved through standard analytical techniques. While actual spectra are proprietary, the expected results are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet at ~1.45 ppm corresponding to the nine equivalent protons of the tert-butyl (Boc) group. Signals for the azetidine ring protons and the methyl group on the side chain amine would also be present in their expected regions.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include those for the carbonyl of the Boc group (~156 ppm), the quaternary carbon of the Boc group (~79 ppm), and the methyl carbons (~28 ppm), in addition to the carbons of the azetidine ring and the side chain.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show the protonated molecular ion [M+H]⁺ at m/z 187.25, confirming the molecular weight.
Applications as a Versatile Synthetic Building Block
The primary value of Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate lies in its utility as a bifunctional building block.[8][9] The secondary amine serves as a nucleophilic handle for a variety of subsequent chemical transformations, while the Boc-protected nitrogen can be deprotected under acidic conditions to reveal another reactive site.
This versatility allows for its incorporation into a wide range of molecular architectures, making it a valuable tool in the synthesis of:
-
Enzyme Inhibitors: Where the azetidine can serve as a rigid scaffold to position key binding groups.
-
Receptor Agonists/Antagonists: Used in the development of treatments for neurological disorders.[10]
-
Anticancer Agents: The azetidine moiety is found in numerous compounds investigated for their antiproliferative activities.[4][10]
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Hazard Identification: While specific data for this exact compound is limited, related amino-azetidines are classified as irritants. They may cause skin, eye, and respiratory irritation.[8][11][12] It is harmful if swallowed.[11]
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][11] Avoid all personal contact, including inhalation.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][8] Recommended storage is often at 4°C.[6]
-
Spills: In case of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite), collect it into a suitable container for disposal, and decontaminate the area.[11]
Conclusion
Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate is more than just a chemical reagent; it is an enabling tool for modern drug discovery. Its well-defined structure, predictable reactivity, and the desirable properties of the azetidine core make it a high-value building block for creating novel, three-dimensional molecules with therapeutic potential. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their research and development programs, accelerating the path toward new medicines.
References
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PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]
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